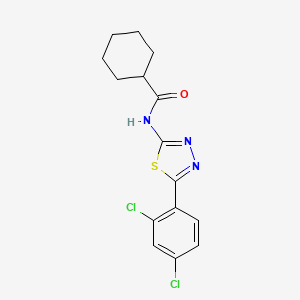

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound proved by X-ray analysis, NMR, and IR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy. Computer modeling at the PBE/3ζ, PBE/cc-pVDZ, and PBE/SV(P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide derivatives involve complex chemical reactions, starting from basic compounds to form the desired thiadiazole derivatives. For instance, compounds within this category have been synthesized using methods that involve multiple steps, including esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce various substituents (Chen et al., 2010). These synthetic routes are crucial for developing compounds with potential biological activities, such as antiviral properties.

Biological Activities

Thiadiazole derivatives, including compounds similar to N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have been explored for various biological activities. This includes antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, certain thiadiazole sulfonamides have shown anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010). Additionally, thiadiazole derivatives have been evaluated for their antimicrobial spectrum, with some compounds exhibiting potent activity against various microbes (Kumar & Panwar, 2015). The anti-inflammatory, analgesic, and anticancer activities of these compounds further demonstrate their significant potential in medicinal chemistry (Tiwari et al., 2017).

Corrosion Inhibition

Apart from biomedical applications, thiadiazole derivatives, including those similar to N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, have been investigated for their corrosion inhibition properties. These studies involve exploring the interaction between thiadiazole compounds and metal surfaces to understand their potential in protecting metals from corrosion. This application is crucial in industrial settings where metal corrosion can lead to significant economic losses (Bentiss et al., 2007).

Wirkmechanismus

The mechanism of action of similar compounds is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYZZLGXMWOZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)

![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)